molecular formula C15H12O B089108 Dibenzosuberenol CAS No. 10354-00-4

Dibenzosuberenol

Cat. No.: B089108
CAS No.: 10354-00-4
M. Wt: 208.25 g/mol
InChI Key: SRIISEYIFDTFRZ-UHFFFAOYSA-N
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Description

Dibenzosuberenol is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoketonization to Dibenzosuberone

    Dibenzosuberenol can undergo photoketonization to dibenzosuberone in aqueous solution. This process involves initial ionization of the C–H proton at the 5-position to generate a carbanion intermediate (Wan, Budac, & Krogh, 1990).

  • Use in Synthesis and Applications

    The dibenzosuberenone scaffold, related to this compound, is a privileged substructure used in synthetic and biological communities for various applications (Daştan, Kilic, & Saracoglu, 2017).

  • Laser Flash Photolysis Studies

    Studies involving laser flash photolysis of dibenzosuberenyl systems have contributed to understanding the behavior of carbocations and radical cations derived from this compound (Johnston, Lobaugh, & Wintgens, 1989).

  • Antiviral Properties

    this compound derivatives have shown inhibitory effects on rhinovirus replication, suggesting potential applications in antiviral therapies (Murray & Babe, 1999).

  • Benzylic C-H Fluorination

    It's used in visible light-sensitized benzylic sp3 C-H fluorination protocols for functionalizing phenylalanine-like residues in peptides, indicating its role in selective chemical transformations (Bume, Pitts, Jokhai, & Lectka, 2016).

  • Synthesis of Biologically Active Derivatives

    Novel dibenzosuberenone derivatives have been synthesized, with potential applications as tricyclic antidepressants (Merkaš, Litvić, Cepanec, & Vinković, 2005).

  • Applications in Catalysis

    Dibenzosuberenone has been utilized in catalysis, showcasing its versatility in chemical syntheses and transformations (Läng, Breher, Stein, & Grützmacher, 2005).

  • Potential in Fluorescence Sensing

    Dibenzosuberenone derivatives have been explored for their potential in fluorescence sensing, particularly in detecting fluoride ions (Koçak, Yildiz, Bozkaya, Daştan, & Bozdemir, 2017).

  • Synthesis of Potent p38 MAP Kinase Inhibitors

    Disubstituted dibenzosuberenone derivatives have been synthesized as potent and selective inhibitors of p38 MAP kinase, suggesting therapeutic potential in inflammation and other diseases (Koeberle, Fischer, Schollmeyer, Schattel, Grü̈tter, Rauh, & Laufer, 2012).

Safety and Hazards

When handling Dibenzosuberenol, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIISEYIFDTFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145894
Record name Dibenzosuberenol
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10354-00-4
Record name 5H-Dibenzo[a,d]cyclohepten-5-ol
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Record name Dibenzosuberenol
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Record name 10354-00-4
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Record name Dibenzosuberenol
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Record name Dibenzo[b,f]cyclohepten-1-ol
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Record name DIBENZOSUBERENOL
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Synthesis routes and methods I

Procedure details

5H-Dibenzo[a,d]cyclohepten-5-one (10 g) is dissolved in 80 ml of isopropyl alcohol and sodium borohydride (1.8 g) is added at once. The mixture is stirred at room temperature for two hr. 5 ml of water are added to quench the reaction and the solvent is evaporated. The residue is taken up in diethyl ether and washed with water, dried over MgSO4 and evaporated. (9.8 g 98% yield) of 5H-dibenzo-[a,d]-cyclohepten-5-ol is obtained.
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Synthesis routes and methods II

Procedure details

In this preparation a solution containing 1.5 grams of sodium borohydride in 30 ml. of water containing 1.5 ml. of 3N aqueous sodium hydroxide is added to a solution containing 15.0 g. of dibenzo[a,d]cyclohepten-5-one in 200 ml. of methanol at room temperature, with stirring. The resulting mixture is stirred for 45 minutes and then an additional 0.5 g. of borohydride in 10 ml. of water is added and the mixture stirred at room temperatue for 60 hours. The reaction mixture is then cooled in an ice water bath while 300 ml. of water is slowly added with stirring. The resulting precipitate is collected by filtration and washed repeatedly with water and dried under vacuum affording a residue of 5H-dibenzo[a,d]cyclohepten-5-ol, which is sufficiently pure to use as starting material for subsequent preparations.
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1.5 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzosuberenol
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Customer
Q & A

Q1: Can you describe the structural characteristics of dibenzosuberenol?

A1: While specific spectroscopic data is not provided in the abstracts, this compound (also known as 5H-dibenzo[a,d][7]annulen-5-ol) has the molecular formula C15H12O and a molecular weight of 208.25 g/mol. It features a dibenzocycloheptene ring system with a hydroxyl group attached to the bridging methylene carbon.

Q2: What is known about the stability and potential degradation pathways of this compound?

A: While specific details regarding stability and degradation pathways are not outlined in the provided abstracts, the research highlights the reactivity of this compound under various conditions. It is susceptible to photodegradation via photoketonization in aqueous solutions. [] Additionally, its reactivity with strong acids, as demonstrated by its use in fluorescent labeling of polyacrylamides, suggests potential instability under highly acidic conditions. []

Q3: Is there any research on computational chemistry or modeling studies involving this compound?

A: One study investigated the impact of dibenzosuberenyl substituents on the dehydrogenation of N-benzylanilines using ab initio calculations. [] This suggests that computational methods are being employed to understand the electronic and steric effects of this moiety on chemical reactivity.

Q4: Has any research been conducted on derivatives of this compound?

A: Researchers have synthesized alkynyldicobalt derivatives of this compound to study their ring conformations, ease of carbonyl elimination, and relevance to Pauson–Khand cyclization reactions. [] This highlights the potential for derivatizing this compound to explore its applications in synthetic chemistry.

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